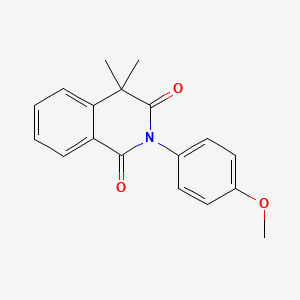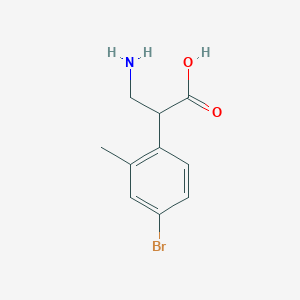![molecular formula C20H17N5OS B13582731 N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide](/img/structure/B13582731.png)
N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a pyrimidine core, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, antitumor, and antifibrotic activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide typically involves multi-step reactions. One common approach includes the condensation of pyridine-2-amine with a thieno[2,3-d]pyrimidine derivative, followed by methylation and acylation reactions . The reaction conditions often involve the use of organic solvents like toluene or ethyl acetate, and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents like ethanol, methanol, and dichloromethane are commonly used .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds with potential biological activities.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antifibrotic, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit collagen prolyl 4-hydroxylases, reducing collagen production and fibrosis .
類似化合物との比較
Similar Compounds
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Known for its antifibrotic activity.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Exhibits similar biological activities.
Uniqueness
N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyridine and thieno[2,3-d]pyrimidine moiety makes it a versatile compound for various applications .
特性
分子式 |
C20H17N5OS |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
N-methyl-2-[(5-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide |
InChI |
InChI=1S/C20H17N5OS/c1-21-16(26)11-23-19-17-14(13-7-3-2-4-8-13)12-27-20(17)25-18(24-19)15-9-5-6-10-22-15/h2-10,12H,11H2,1H3,(H,21,26)(H,23,24,25) |
InChIキー |
RBKVRSJNDSUKEM-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CNC1=C2C(=CSC2=NC(=N1)C3=CC=CC=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


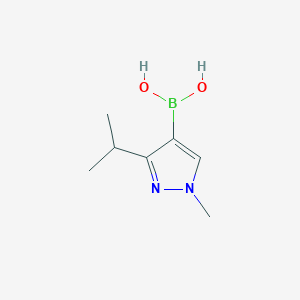

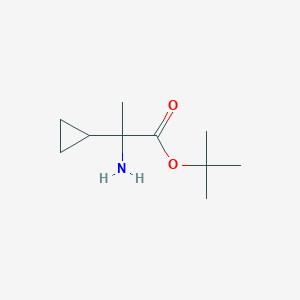
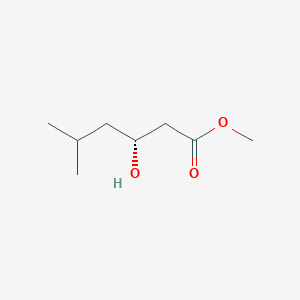
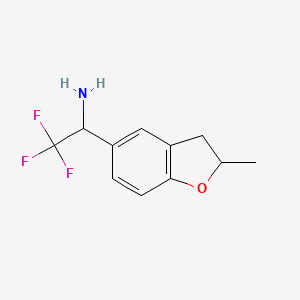
![{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13582682.png)
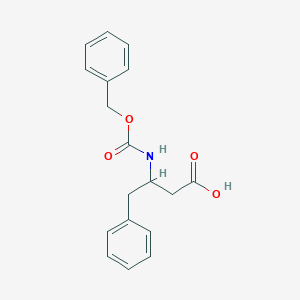
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)
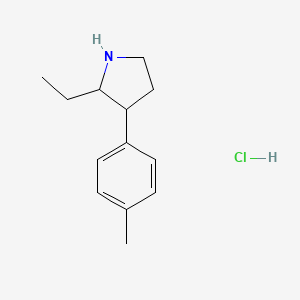
![4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13582705.png)
![1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
![Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13582709.png)
